molecular formula C14H11BrO2 B13632027 (5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone CAS No. 6723-13-3

(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone

Katalognummer: B13632027
CAS-Nummer: 6723-13-3
Molekulargewicht: 291.14 g/mol
InChI-Schlüssel: REEJSAFBYKGOIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone is an aromatic ketone with a bromine atom, a hydroxyl group, and a methyl group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-bromo-2-hydroxy-3-methylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-hydroxy-3-methylbenzoic acid.

    Reduction: Formation of 5-bromo-2-hydroxy-3-methylphenylmethanol.

    Substitution: Formation of 5-methoxy-2-hydroxy-3-methylphenyl(phenyl)methanone.

Wissenschaftliche Forschungsanwendungen

(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Bromo-2-hydroxy-3-methoxyphenyl)(phenyl)methanone: Similar structure but with a methoxy group instead of a methyl group.

    (5-Bromo-2-hydroxy-3-methylphenyl)(4-methoxyphenyl)methanone: Similar structure but with an additional methoxy group on the phenyl ring.

    (5-Bromo-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methanone: Similar structure but with a chlorine atom on the phenyl ring

Uniqueness

(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone is unique due to the presence of both a bromine atom and a hydroxyl group on the same phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

6723-13-3

Molekularformel

C14H11BrO2

Molekulargewicht

291.14 g/mol

IUPAC-Name

(5-bromo-2-hydroxy-3-methylphenyl)-phenylmethanone

InChI

InChI=1S/C14H11BrO2/c1-9-7-11(15)8-12(13(9)16)14(17)10-5-3-2-4-6-10/h2-8,16H,1H3

InChI-Schlüssel

REEJSAFBYKGOIB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)C(=O)C2=CC=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.